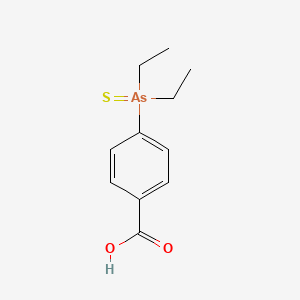![molecular formula C15H33ClO3Si B14629463 Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol CAS No. 53605-79-1](/img/structure/B14629463.png)
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is a specialized organic compound that combines the properties of acetic acid and a silyl-protected alcohol. This compound is of interest due to its unique structure, which includes a chloro(dimethyl)silyl group attached to an undecanol chain. The presence of the silyl group provides specific reactivity and stability characteristics that make this compound valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol typically involves multiple steps. One common approach is to start with the undecanol backbone and introduce the silyl group through a chlorosilane reagent. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 11-undecanol and chlorodimethylsilane in the presence of a base like triethylamine can yield the desired silyl-protected alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the silyl group, yielding the free alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro position.
Applications De Recherche Scientifique
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and materials where controlled reactivity is essential.
Mécanisme D'action
The mechanism of action of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol involves the reactivity of the silyl group. The chloro(dimethyl)silyl group can be selectively removed under mild conditions, revealing the free alcohol. This selective deprotection allows for precise control over the reactivity of the compound in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl-protected alcohols: Similar in providing protection to hydroxyl groups but differ in the number of methyl groups attached to the silicon atom.
Tert-butyldimethylsilyl-protected alcohols: Offer greater steric hindrance and stability compared to dimethylsilyl groups.
Methoxymethyl-protected alcohols: Provide protection through an ether linkage, offering different reactivity and stability profiles.
Uniqueness
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is unique due to its specific combination of a long undecanol chain and a chloro(dimethyl)silyl group. This structure provides a balance of reactivity and stability, making it suitable for applications requiring selective protection and deprotection of hydroxyl groups.
Propriétés
Numéro CAS |
53605-79-1 |
|---|---|
Formule moléculaire |
C15H33ClO3Si |
Poids moléculaire |
324.96 g/mol |
Nom IUPAC |
acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol |
InChI |
InChI=1S/C13H29ClOSi.C2H4O2/c1-16(2,14)13-11-9-7-5-3-4-6-8-10-12-15;1-2(3)4/h15H,3-13H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
CCPHOLYTFLCQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(CCCCCCCCCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
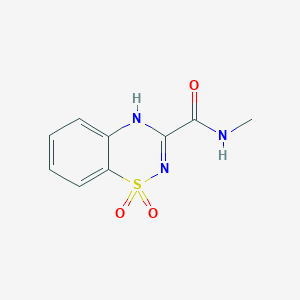
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

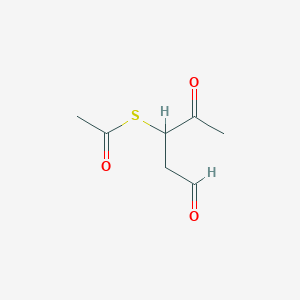
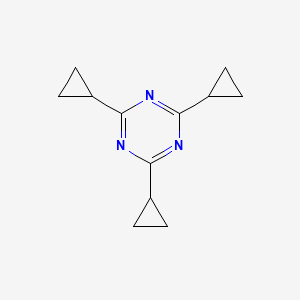
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
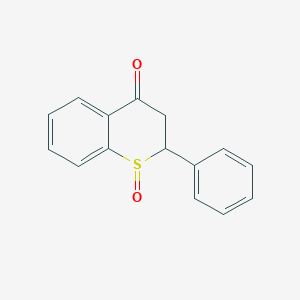
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
